molecular formula C6H5ClO2S B043947 Benzenesulfonyl chloride CAS No. 98-09-9

Benzenesulfonyl chloride

Cat. No.: B043947
CAS No.: 98-09-9
M. Wt: 176.62 g/mol
InChI Key: CSKNSYBAZOQPLR-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride is an organosulfur compound with the chemical formula C₆H₅SO₂Cl. It appears as a colorless, viscous oil that is soluble in organic solvents but reacts with compounds containing reactive N-H and O-H bonds. This compound is primarily used to prepare sulfonamides and sulfonate esters by reacting with amines and alcohols, respectively .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Mechanism of Action

Benzenesulfonyl chloride exerts its effects through nucleophilic substitution reactions. The sulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamides and sulfonate esters . The electron-withdrawing sulfonyl group makes the N-H proton acidic, enabling ready deprotonation in a base to form a water-soluble salt .

Properties

IUPAC Name

benzenesulfonyl chloride
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InChI

InChI=1S/C6H5ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
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InChI Key

CSKNSYBAZOQPLR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)Cl
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Molecular Formula

C6H5ClO2S
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DSSTOX Substance ID

DTXSID1026619
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Molecular Weight

176.62 g/mol
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Physical Description

Benzenesulfonyl chloride appears as a colorless to slightly yellow solid that melts at approximately 40 °F. Very irritating to skin, eyes and mucous membranes. May emit toxic fumes when heated to high temperatures. Used to make dyes and other chemicals., Liquid, Clear, oily liquid; [HSDB]
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Boiling Point

484.7 °F at 760 mmHg (USCG, 1999), 177 °C AT 100 MM HG; 120 °C AT 10 MM HG; DECOMP 251-252 °C AT 760 MM HG
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Flash Point

greater than 233.6 °F (USCG, 1999), Flash point > 233 °F
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Solubility

INSOL IN WATER; SOL IN ETHER, ALCOHOL
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Density

1.3842 at 59 °F (USCG, 1999) - Denser than water; will sink, SP GR: 1.3842 AT 15 °C/15 °C
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Vapor Pressure

0.06 [mmHg]
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Color/Form

COLORLESS, OILY LIQUID

CAS No.

98-09-9
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Melting Point

58.1 °F (USCG, 1999), 14.5 °C
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Synthesis routes and methods I

Procedure details

In analogy to Example 38, from rac-cis-3-(m-chlorophenyl)-4-phenylpiperidine (CAS Reg. No.: [735259-16-2]) and benzenesulfonyl chloride was prepared cis-1-benzenesulfonyl-3-(3-chloro-phenyl)-4-phenyl-piperidine as colorless oil, MS: 412.2 (M+H, 1Cl)+.
Name
cis-1-benzenesulfonyl-3-(3-chloro-phenyl)-4-phenyl-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
rac-cis-3-(m-chlorophenyl)-4-phenylpiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

706 g (4 mols) of benzene sulphonyl chloride and 10 g of iron filings are initially placed in a 2-liter stirrer-type apparatus. The mixture is saturated with gaseous hydrochloric acid and chlorine is introduced at 50° to 60° C until there is an increase in weight of 150 g. Distillation takes place after removal of the catalyst. 741 g of crude product of b.p.: 113° to 120° C/3 mm.Hg are obtained. By fine rectification, 133 g of benzene sulphonyl chloride (19% recovery) of b.p.: 89° C/1.3 mm.Hg and 572 g of m-chlorobenzene sulphonyl chloride (yield relative to reacted benzene sulphonyl chloride = 83% of the theoretical) of b.p.: 102° C/1.6 to 1.7 mm.Hg are obtained.
Quantity
706 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A reactor was charged with 29.3 g of sodium benzenesulfinate (0.14 mole) obtained by the fourth step, and the benzenesulfinate was dissolved in 65 mL of water. Then, 105 mL of toluene was charged, and 10.3 g (0.1456 mole, 1.04 times moles) of chlorine was, little by little, blown into the reactor at a temperature of 18 to 20° C. The reaction solution was aged at the same temperature of 18 to 20° C. with stirring, and separated into an organic layer and an aqueous layer. The organic layer was washed with 90 g of a 3% aqueous sodium chloride solution and then concentrated at a reduced pressure and 45° C. or less to obtain 32.9 g of a benzenesulfonyl chloride solution. Gas chromatographic quantitative analysis revealed that the concentration of benzenesulfonyl chloride in the organic layer was 70.7% (weight; 24.21 g, 0.1371 mole), and the yield was 93.9%
Name
sodium benzenesulfinate
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
105 mL
Type
reactant
Reaction Step Three
Quantity
10.3 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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